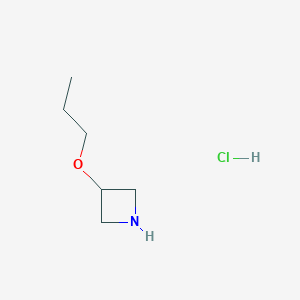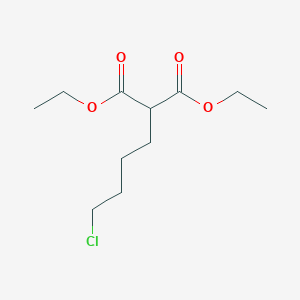
3-Propoxyazetidine hydrochloride
Übersicht
Beschreibung
3-Propoxyazetidine hydrochloride is a chemical compound with the CAS Number: 897019-55-5 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 3-azetidinyl propyl ether hydrochloride . It is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 3-Propoxyazetidine hydrochloride involves a two-stage process . In the first stage, 1-diphenylmethyl-3-propoxy-azetidine reacts with carbonochloridic acid 1-chloro-ethyl ester in 1,2-dichloro-ethane at 70°C for 1.5 hours . In the second stage, the reaction is carried out with methanol in 1,2-dichloro-ethane at a temperature between 20 - 70°C for 1.5 hours .Molecular Structure Analysis
The InChI code for 3-Propoxyazetidine hydrochloride is 1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H . The InChI Key for this compound is FWEILSWQALGJKN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Propoxyazetidine hydrochloride is a compound that can exist in various physical forms such as liquid, solid, semi-solid, or lump . The storage temperature for this compound is normal, and it should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Neurotransmitter Reuptake Inhibition
A study explored the bioisosteric modification of 3-α-oxyazetidine to develop broad-spectrum antidepressants through the synthesis of 166 novel 3-aminoazetidine derivatives. These compounds showed inhibitory activities against the reuptake of neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA), with the identification of a lead compound for further investigation (Han et al., 2014).
Photocatalytic Degradation of Pharmaceuticals
Research into the photocatalytic degradation of various pharmaceuticals in water using polycrystalline TiO2 and a nanofiltration membrane reactor showed different adsorption behaviors of substrates on the catalyst surface, depending on the pH. This study contributes to understanding how pharmaceutical compounds like ranitidine hydrochloride degrade in aqueous environments, which may indirectly relate to the degradation behaviors of compounds like 3-Propoxyazetidine hydrochloride (Molinari et al., 2006).
Chemical Synthesis and Reactivity
An easy synthesis method for 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, was described, showcasing the reactivity of 3,3-dichloroazetidines with bases and the potential intermediacy of 2-azetines. Such studies are crucial for understanding the chemical properties and potential synthetic applications of azetidine derivatives, including 3-Propoxyazetidine hydrochloride (Dejaegher et al., 2002).
Binding Affinity and Mechanism
The study of the GABAA receptor α1 subtype in the ventral pallidum and its regulation of alcohol-seeking behaviors utilized 3-propoxy-β-carboline hydrochloride (3-PBC), highlighting the compound's role in neuropharmacological research. This research offers insights into the binding selectivity and efficacy of compounds targeting GABAA receptors, which could influence the design of new pharmacotherapies (Harvey et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-propoxyazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEILSWQALGJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxyazetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)



